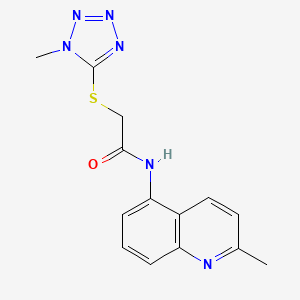

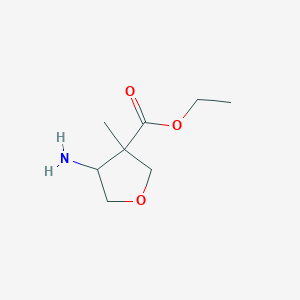

![molecular formula C12H10N4O2S B3016779 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid CAS No. 333787-61-4](/img/structure/B3016779.png)

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid is a derivative of triazinoindole, which is a heterocyclic compound. The structure of this compound suggests that it contains a triazinoindole moiety linked to a propanoic acid group through a sulfanyl (thioether) linkage. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related triazinoindole derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 3-allyl(propargyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indoles, involves the interaction with iodine leading to various iodomethylthiazolo and methylthiazolo derivatives . Although the exact synthesis of this compound is not described, it is likely that similar synthetic strategies could be employed, possibly involving the introduction of the propanoic acid group in a subsequent step.

Molecular Structure Analysis

The molecular structure of triazinoindole derivatives has been studied using X-ray diffraction, which reveals the crystalline nature of these compounds . The structure optimization based on density functional theory (DFT) can provide detailed information about the geometry of the molecule, which is crucial for understanding its reactivity and interactions .

Chemical Reactions Analysis

The intramolecular cyclization of triazinoindole derivatives under the influence of concentrated sulfuric acid leads to linear annelated products . This suggests that the compound may also undergo similar cyclization reactions under appropriate conditions, potentially leading to the formation of complex polycyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazinoindole derivatives can be studied using various spectroscopic methods, including FT-IR, FT-Raman, and NMR . These techniques provide information about the vibrational frequencies, molecular geometry, and electronic properties such as HOMO and LUMO energies. Additionally, thermogravimetric analysis can be used to study the thermal behavior of these compounds . The solvolysis of related sulfonate esters has been investigated, revealing insights into the reaction mechanisms and the influence of solvent and salt effects .

Scientific Research Applications

Chemical Reactions and Derivatives

- 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid and its derivatives exhibit interesting chemical properties, such as reacting with iodine and bromine to form derivatives of dihydro-thiazolo-triazino-indolium halides. These derivatives have been structurally characterized using techniques like NMR spectroscopy (Rybakova et al., 2015).

- The heterocyclization reactions of these compounds can vary based on the presence of alkali or sulfuric acid, leading to different structural formations at various atomic positions (Rybakova et al., 2013).

Synthesis and Applications in Medicine

- There is research indicating the synthesis of new series of N-aryl derivatives of this compound, demonstrating promising antimicrobial, antidepressant, and anticonvulsant activities. These studies are crucial for developing new therapeutic agents (Shruthi et al., 2015).

Chemical Structure and Synthesis Techniques

- The synthesis techniques for these compounds often involve condensation reactions and reactions with various reagents, leading to the formation of different fused heterocyclic derivatives. These processes and the resulting compounds are extensively characterized using spectroscopic and analytical methods (Younes et al., 1987).

Pharmacological Potential

- Studies have also explored the design and synthesis of halo-substituted derivatives of this compound. These derivatives have shown significant anticonvulsant activity in preclinical models, highlighting their potential in pharmacology (Kumar et al., 2014).

Antimicrobial and Antibacterial Properties

- Some derivatives of this compound have demonstrated notable antimicrobial and antibacterial activities, suggesting their use in treating various infections (Ali et al., 2016).

properties

IUPAC Name |

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c1-6(11(17)18)19-12-14-10-9(15-16-12)7-4-2-3-5-8(7)13-10/h2-6H,1H3,(H,17,18)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTNNCKCADYSOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=C(C3=CC=CC=C3N2)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3016696.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B3016701.png)

![5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B3016702.png)

![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)

![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016714.png)

![N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide](/img/structure/B3016715.png)